molecular formula C73H89ClN10O26 B070019 Orientiparcin CAS No. 159445-62-2

Orientiparcin

Cat. No.: B070019
CAS No.: 159445-62-2
M. Wt: 1558 g/mol
InChI Key: BURNGCVAUVZERJ-MNIPIRDOSA-N
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Description

Orientiparcin (奥林帕星) is an antibacterial antibiotic classified under "other antimicrobial antibiotics" . This compound’s primary use likely targets Gram-positive bacteria, given the typical spectrum of "other antibacterial antibiotics," though specific clinical data remain unspecified in the provided sources .

Properties

CAS No.

159445-62-2

Molecular Formula

C73H89ClN10O26

Molecular Weight

1558 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)30-8-12-35(13-9-30)105-44-19-33-20-45(60(44)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)106-43-15-11-32(18-38(43)74)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28-,29-,39+,40-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63+,71-,72-,73-/m0/s1

InChI Key

BURNGCVAUVZERJ-MNIPIRDOSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

Synonyms

Orientiparcin

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

No direct structural data for Orientiparcin are available in the evidence. Key comparison points inferred from antibiotic class characteristics:

Parameter This compound (Inferred) Vancomycin Erythromycin
Class Undefined (likely glycopeptide/macrolide) Glycopeptide Macrolide
Target Cell wall synthesis (hypothesized) Peptidoglycan crosslinking 50S ribosomal subunit
Spectrum Gram-positive (assumed) Gram-positive Gram-positive/-negative
Resistance Risk Not reported High (e.g., VRSA) Moderate (erm genes)

Key Differences :

  • Mechanism : Vancomycin inhibits peptidoglycan crosslinking, while erythromycin disrupts protein synthesis. This compound’s mechanism remains unconfirmed but may align with glycopeptides .
  • Resistance Profile : Unlike vancomycin, this compound’s resistance prevalence is undocumented in the evidence.

Functional Analogues

Functionally similar antibiotics, such as teicoplanin (glycopeptide) and fidaxomicin (macrocyclic), may share overlapping applications.

Parameter This compound Teicoplanin Fidaxomicin
Clinical Use Undefined Severe Gram-positive infections Clostridioides difficile infections
Administration Not reported Intravenous Oral
Bioavailability Unspecified Poor oral absorption High colonic concentration

Key Insights :

  • Application Scope : Fidaxomicin’s narrow spectrum contrasts with this compound’s presumed broader Gram-positive activity.

Research Findings and Data Limitations

Analytical Challenges

The absence of this compound-specific data in the evidence necessitates reliance on class-based inferences. Similarly, mandates detailed synthesis protocols , but this compound’s synthetic pathway remains undocumented.

Critical Gaps

  • Structural Elucidation: No X-ray crystallography or NMR data are available to confirm this compound’s molecular framework.
  • Efficacy Data : Minimum inhibitory concentration (MIC) values, toxicity profiles, and in vivo performance metrics are unreported.

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